tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate: is an organic compound with the molecular formula C13H14BrNO2S. This compound is part of the benzothiophene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the tert-butyl carbamate group and the bromine atom on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate typically involves the bromination of benzothiophene followed by the introduction of the tert-butyl carbamate group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amine derivatives of the benzothiophene ring.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated benzothiophene derivatives.
Scientific Research Applications
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate involves its interaction with various molecular targets. The bromine atom and the tert-butyl carbamate group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the benzothiophene ring can interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiophene ring. The position of the bromine atom and the tert-butyl carbamate group confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
89564-07-8 |
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Molecular Formula |
C13H14BrNO2S |
Molecular Weight |
328.23 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-10(14)8-6-4-5-7-9(8)18-11/h4-7H,1-3H3,(H,15,16) |
InChI Key |
AYTYQAYDTQSHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2S1)Br |
Origin of Product |
United States |
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